An In-depth Technical Guide to Brilliant Red (Diketopyrrolopyrrole-Based) Dyes for Advanced Research Applications
An In-depth Technical Guide to Brilliant Red (Diketopyrrolopyrrole-Based) Dyes for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of a class of high-performance synthetic organic pigments known as Brilliant Red dyes, focusing on the diketopyrrolopyrrole (DPP) core structure. While several compounds are generically referred to as "Brilliant Red," this guide centers on derivatives of Pigment Red 254 (CAS No. 84632-65-5), a foundational molecule renowned for its vibrant color and exceptional stability.[1][2] Through chemical modification, this robust scaffold is transformed into a versatile platform for creating advanced fluorescent probes for biological imaging and analysis.[3][4]
Core Compound: Pigment Red 254
The parent compound for this class of Brilliant Red dyes is Pigment Red 254 (C.I. 56110), a member of the diketopyrrolopyrrole (DPP) family.[5] Its rigid, planar structure and extensive electron conjugation are responsible for its brilliant color and outstanding stability against heat, light, and solvents.[6] However, its inherent insolubility in most common solvents limits its direct use in biological systems.[7] To overcome this, researchers modify the core structure, primarily through N-alkylation, to improve solubility and introduce functionalities for specific biological targeting.[8]
Table 1: Core Properties of Pigment Red 254
| Property | Value |
| CAS Number | 84632-65-5[2] |
| Synonyms | C.I. Pigment Red 254, DPP Pigment Red BO, Fast Red DPP[1][2] |
| Molecular Formula | C₁₈H₁₀Cl₂N₂O₂[1] |
| Molecular Weight | 357.19 g/mol [1] |
| Appearance | Brilliant red powder[1] |
| Melting Point | > 300°C[9] |
| Key Feature | High thermal and photostability[8] |
| Primary Limitation | Very low solubility in aqueous and organic solvents[7] |
Photophysical Properties of Soluble DPP-Based Fluorescent Probes
Functionalization of the DPP core yields soluble derivatives with exceptional photophysical properties, making them superior alternatives to traditional fluorophores like fluorescein. These probes are characterized by high fluorescence quantum yields (FQY), large molar absorptivity, and excellent photostability.[10][11] Their absorption and emission wavelengths can be tuned by modifying the aromatic groups at the 3 and 6 positions of the DPP core, enabling the development of probes that emit in the red to near-infrared (NIR) regions, which is ideal for biological imaging due to reduced autofluorescence and deeper tissue penetration.[11][12]
Table 2: Representative Photophysical Properties of Functionalized DPP Dyes
| Derivative Type | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Diphenyl DPP | ~520 | ~528 | 0.44 (in DMF) | 53,800 (in DMF) | [13] |
| Thienyl-DPP | ~460 | ~530 | 0.56 (in PBS) | ~76,000 | [11] |
| Furan-DPP | ~525 | ~593 | 0.80 (in DMF) | - | [3] |
| Lysosome-Targeting Probe (LysoDPP-C4) | ~450 | ~550 | - | - | [14] |
Experimental Protocols
The following are generalized protocols for the application of soluble Brilliant Red (DPP-based) dyes in cellular imaging. Optimization is recommended for specific cell types, probe derivatives, and instrumentation.
Protocol 1: Live-Cell Staining and Imaging
This protocol outlines the steps for staining living cells with a cell-permeant DPP-based fluorescent probe.
Materials:
-
Cell-permeant Brilliant Red (DPP-based) fluorescent probe
-
Anhydrous dimethyl sulfoxide (DMSO) for stock solution
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence or confocal microscope
Procedure:
-
Probe Preparation: Prepare a 1-10 mM stock solution of the DPP-based probe in anhydrous DMSO. Store desiccated at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration (typically 0.5-10 µM) in pre-warmed, serum-free culture medium or a suitable buffer like HBSS. Vortex briefly to ensure complete dissolution.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the probe working solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[15][16]
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or imaging medium to remove unbound dye.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells immediately using a fluorescence or confocal microscope equipped with appropriate filter sets for the specific DPP derivative's excitation and emission spectra. c. To minimize phototoxicity, use the lowest possible laser power and shortest exposure time required to obtain a satisfactory signal-to-noise ratio.
Protocol 2: Fixed-Cell Staining (Immunofluorescence Counterstaining)
This protocol describes using a DPP-based dye as a counterstain after immunofluorescence procedures.
Materials:
-
Fixed and permeabilized cells on coverslips (e.g., fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100)
-
DPP-based fluorescent probe
-
PBS
-
Antifade mounting medium
Procedure:
-
Complete Primary/Secondary Antibody Steps: Perform standard immunofluorescence staining for your target of interest.
-
DPP Staining: After the final wash step following secondary antibody incubation, add the DPP probe diluted in PBS (typically 1-5 µM) to the coverslips.
-
Incubation: Incubate for 10-20 minutes at room temperature, protected from light.
-
Final Washes: Wash the coverslips three times with PBS for 5 minutes each to remove excess dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image using a fluorescence microscope with the appropriate filter sets for your primary antibody's fluorophore and the DPP counterstain.
Visualizations: Workflows and Conceptual Applications
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a live-cell imaging experiment using a Brilliant Red (DPP-based) fluorescent probe.
Caption: A standard workflow for live-cell imaging with a DPP-based fluorescent probe.
Conceptual Application in Signaling Pathway Analysis
DPP-based probes are not direct participants in signaling pathways but are powerful tools for their study. By designing derivatives that respond to changes in the local environment (e.g., ion concentration, pH, reactive oxygen species), they can act as reporters for signaling events.[14][17] For example, a custom DPP probe could be designed to fluoresce upon binding to Zn²⁺, a cation involved in various signaling cascades.
The diagram below illustrates a hypothetical GPCR signaling pathway where a custom "Brilliant Red" DPP-based zinc probe could be used to visualize a downstream event.
Caption: Conceptual use of a DPP-based Zn²⁺ probe in a GPCR signaling cascade.
References
- 1. Pigment Red 254 [dyestuffintermediates.com]
- 2. Pigment red 254|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]
- 3. A Convenient Synthesis of Diketopyrrolopyrrole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CINIC-Products [cinic.com]
- 6. Pigment Red 254 | High-Performance Diketopyrrolopyrrole Pigment [benchchem.com]
- 7. Fluorescent red dye for microscopy | Sigma-Aldrich [sigmaaldrich.com]
- 8. Diketopyrrolopyrrole dye - Wikipedia [en.wikipedia.org]
- 9. kremer-pigmente.com [kremer-pigmente.com]
- 10. Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Diketopyrrolopyrrole-based fluorescence probes for the imaging of lysosomal Zn2+ and identification of prostate cancer in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 16. labs.pbrc.edu [labs.pbrc.edu]
- 17. researchgate.net [researchgate.net]
